molecular formula C10H19FN2O2 B3420530 (3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate CAS No. 1932247-39-6

(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate

Cat. No. B3420530
M. Wt: 218.27 g/mol
InChI Key: QHVIBSNJHHGNCZ-HTQZYQBOSA-N
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Description

“(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate” is a chemical compound used in scientific research . It exhibits diverse properties, making it valuable for drug development, catalyst synthesis, and organic chemistry studies.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.27 . It’s recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . The calculated density is 1.1±0.1 g/cm3, and the boiling point is 285.6±40.0 ºC (760 mmHg) .

Scientific Research Applications

Metallation of π-Deficient Heterocyclic Compounds

  • Research Focus : This study reviews the metallation of π-deficient heterocyclic compounds, focusing on the regioselectivity of 3-fluoropyridine metallation. It discusses various reaction parameters and theoretical calculations to optimize metallation conditions, which could be relevant for modifying or synthesizing related compounds (Marsais & Quéguiner, 1983).

Natural Neo Acids and Neo Alkanes

  • Research Focus : This review presents natural and synthesized neo fatty acids, neo alkanes, and their analogs and derivatives, highlighting their biological activities and applications in various industries. The study mentions synthetic compounds with tertiary butyl groups, suggesting interest in the structural features similar to the compound (Dembitsky, 2006).

Proline and Pyrroline-5-Carboxylate Metabolism in Plant Defense

  • Research Focus : This paper discusses the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens, emphasizing the biochemical pathways that could be relevant for studies involving amino acid derivatives and their biological activities (Qamar, Mysore, & Senthil-Kumar, 2015).

Liquid-Liquid Extraction of Carboxylic Acids

  • Research Focus : This review discusses solvent developments for the extraction of carboxylic acids from aqueous streams, relevant for separating or purifying chemical compounds. The study explores new solvents and regeneration strategies, which could be pertinent for research involving carboxylate derivatives (Sprakel & Schuur, 2019).

Safety And Hazards

The compound carries a warning signal word . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . Hazard statements include H315 and H319 .

Future Directions

The future directions for this compound are not specified in the search results. Given its use in scientific research and its role in asymmetric synthesis and as a fluorinated building block, it’s likely that future research will continue to explore its potential applications in various fields .

properties

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVIBSNJHHGNCZ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate

CAS RN

1638772-27-6, 1932247-39-6
Record name rac-tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYL (3R,5R)-3-AMINO-5-FLUOROPIPERIDINE-1-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
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(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
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(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
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(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate

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